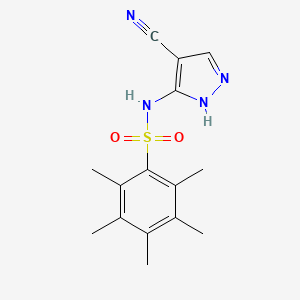![molecular formula C19H22N2O2S B7540404 N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to the well-known psychoactive substance THC (tetrahydrocannabinol), which is found in marijuana. However, MMB-2201 is much more potent and has a longer duration of action than THC.
Mecanismo De Acción
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and nervous system. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain perception, mood, and appetite. By binding to these receptors, N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide can modulate the activity of the endocannabinoid system, leading to a range of effects on the body and mind.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide are complex and varied. Some of the most notable effects include analgesia (pain relief), sedation, and euphoria. This compound has also been shown to have anxiolytic (anti-anxiety) and antidepressant effects. Additionally, N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the biggest advantages of using N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide in lab experiments is its potency and long duration of action. This makes it an ideal compound for studying the effects of cannabinoids on various physiological processes. However, there are also some limitations to using N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide in research. One of the biggest challenges is ensuring the purity of the compound, which can be difficult to achieve using traditional synthesis methods. Additionally, the high potency of N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide can make it difficult to accurately dose in animal studies, which can lead to variability in results.
Direcciones Futuras
There are many exciting directions for future research on N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide. One area of interest is the development of novel therapeutic applications for this compound. For example, N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide may be useful in the treatment of various inflammatory conditions, such as arthritis and Crohn's disease. Additionally, further research is needed to better understand the long-term effects of N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide on the brain and nervous system, as well as its potential for addiction and abuse. Finally, new synthesis methods and purification techniques may be developed to improve the purity and reliability of this compound for research purposes.
Conclusion
In conclusion, N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide is a potent synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound exerts its effects by binding to the CB1 and CB2 receptors in the brain and nervous system, leading to a range of biochemical and physiological effects. While there are some limitations to using N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide in research, there are also many exciting directions for future research on this compound. By continuing to study the effects of N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide, we may be able to develop novel therapies for a range of conditions and better understand the role of the endocannabinoid system in health and disease.
Métodos De Síntesis
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide can be synthesized using a variety of methods, including the condensation of 2-methylsulfanylbenzoyl chloride with 4-(3-methylbutanoylamino)aniline. The resulting product can then be purified using chromatography techniques to obtain a high-quality sample. The purity of the compound is crucial for accurate and reliable research results.
Aplicaciones Científicas De Investigación
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide has been studied extensively in the research community for its potential therapeutic applications. Some of the most promising areas of research include the treatment of chronic pain, anxiety, and depression. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)12-18(22)20-14-8-10-15(11-9-14)21-19(23)16-6-4-5-7-17(16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRQQVGCURPLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)

![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)

![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)

![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)


![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)